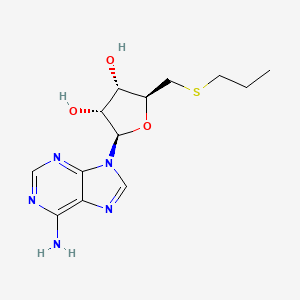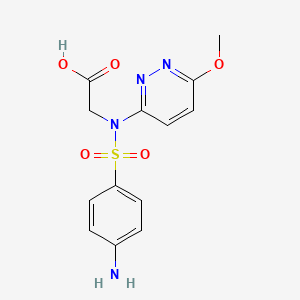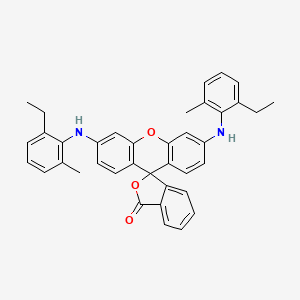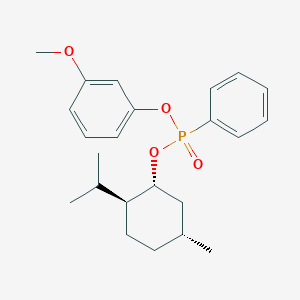
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (3-methoxyphenyl) phenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (3-methoxyphenyl) phenylphosphonate is a chiral phosphonate compound. Phosphonates are a class of organophosphorus compounds characterized by a phosphorus atom bonded to an oxygen atom and two organic groups. This compound is notable for its chiral centers, which make it an interesting subject for stereochemistry studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (3-methoxyphenyl) phenylphosphonate typically involves the reaction of a chiral alcohol with a phosphonic acid derivative. One common method is the reaction of (Rp)-menthol with phenylphosphonic dichloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at low temperatures to maintain the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (3-methoxyphenyl) phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (3-methoxyphenyl) phenylphosphonate is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme mechanisms and interactions. Its chiral nature allows for the investigation of stereospecific enzyme-substrate interactions.
Medicine
In medicine, phosphonates are explored for their potential as antiviral and anticancer agents. The unique structure of this compound may offer specific interactions with biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (3-methoxyphenyl) phenylphosphonate involves its interaction with molecular targets through its phosphonate group. The phosphorus atom can form coordination bonds with metal ions, making it an effective ligand in catalysis. Additionally, the chiral centers allow for specific interactions with enzymes and receptors, influencing biological pathways and reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Rp)-(-)-MenthylO-3-methoxyphenyl phenylphosphonate
- Tris(3-methoxyphenyl)phosphine
- 3-(3-Methoxyphenyl)propionic acid
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (3-methoxyphenyl) phenylphosphonate is unique due to its specific chiral centers and the combination of functional groups This uniqueness allows for distinct reactivity and interactions compared to other similar compounds
Propriétés
Formule moléculaire |
C23H31O4P |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1-methoxy-3-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]oxybenzene |
InChI |
InChI=1S/C23H31O4P/c1-17(2)22-14-13-18(3)15-23(22)27-28(24,21-11-6-5-7-12-21)26-20-10-8-9-19(16-20)25-4/h5-12,16-18,22-23H,13-15H2,1-4H3/t18-,22+,23-,28?/m1/s1 |
Clé InChI |
HFTSMWKLFNOLLS-VBFBHSGUSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC(=C3)OC)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC(=C3)OC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



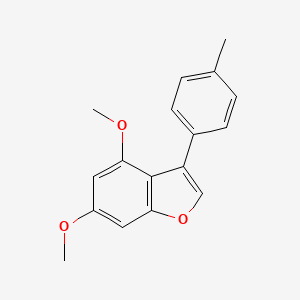
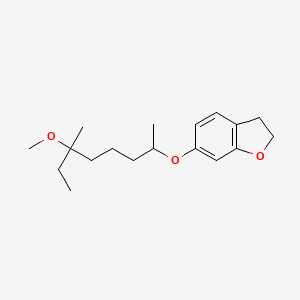
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)
![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
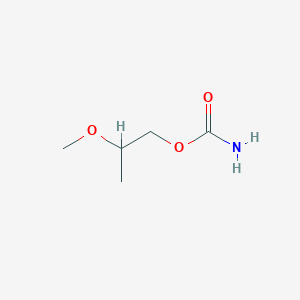
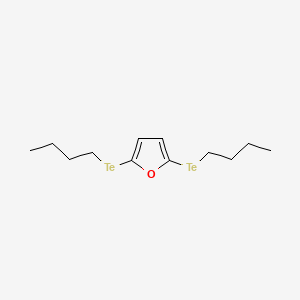
![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)
